Mal-Amide-PEG4-Val-Cit-PAB-PNP
Description
Contextualization of Multi-Component Bioconjugates in Molecular Science
Multi-component bioconjugates are complex molecules engineered by attaching different molecular entities to each other to achieve a specific function. A prime example is the antibody-drug conjugate (ADC), a rapidly growing class of cancer therapeutics. cam.ac.ukrsc.org ADCs consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. cam.ac.uknih.gov The antibody component provides high specificity for targeting tumor-associated antigens, minimizing damage to healthy cells.
The success of these bioconjugates hinges on the properties of the linker. cam.ac.uk An ideal linker must be stable in the bloodstream to prevent premature release of the payload, which could lead to systemic toxicity. nih.govacs.org Conversely, upon reaching the target site, the linker must be efficiently cleaved to release the active molecule. nih.gov This dual requirement of stability and conditional lability has driven the development of increasingly complex and "intelligent" linker systems. nih.gov
Theoretical Frameworks for Stimuli-Responsive Linkers and Controlled Molecular Release
Stimuli-responsive linkers, also known as cleavable linkers, are designed to break and release their cargo in response to specific triggers present in the target microenvironment. nih.govresearchgate.net These triggers can be internal (endogenous) or external. nih.gov
Endogenous Stimuli:
pH: The lower pH of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4) is a common trigger for acid-sensitive linkers like hydrazones and acetals. nih.govacs.org
Redox Potential: The higher concentration of glutathione (B108866) (GSH) inside cells compared to the extracellular environment can be exploited to cleave disulfide bond-based linkers. mdpi.com
Enzymes: Specific enzymes that are overexpressed in or around target cells, such as cathepsins in tumor cells, can be used to cleave peptide-based linkers. tcichemicals.comtcichemicals.comtcichemicals.com
External Stimuli:
Light: Light of a specific wavelength can be used to trigger the cleavage of photocleavable linkers, offering high spatiotemporal control. nih.govrsc.org
Temperature and Ultrasound: These can also be used to induce conformational changes or bond cleavage in responsive materials. nih.govmdpi.com
The design of these linkers often incorporates self-immolative spacers. researchgate.netotago.ac.nz Once the trigger initiates the cleavage of the primary labile bond, the self-immolative spacer undergoes a spontaneous electronic cascade or intramolecular cyclization to release the unmodified payload. researchgate.netotago.ac.nz This ensures that the released molecule is fully active and not encumbered by remnants of the linker.
Overview of the Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP Construct within Contemporary Linker Chemistry Research
| Component | Function |
| Maleimide (B117702) (Mal) | Provides a reactive site for conjugation to thiol groups, typically from cysteine residues on an antibody. nih.govtocris.com |
| beta-Alanine (beta-Ala) | Acts as a spacer, potentially improving the accessibility of the maleimide group. |
| Polyethylene (B3416737) Glycol (4) (PEG(4)) | A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the conjugate. koreascience.kryoutube.comaxispharm.com |
| Valine-Citrulline (Val-Cit) | A dipeptide sequence that is specifically recognized and cleaved by cathepsin B, an enzyme often upregulated in tumor cells. tcichemicals.comtcichemicals.comtcichemicals.com |
| p-Aminobenzyl Alcohol Carbamate (B1207046) (PAB) | A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, undergoes a 1,6-elimination to release the attached payload. researchgate.netmdpi.comnih.gov |
| p-Nitrophenyl Carbonate (PNP) | A highly reactive leaving group that facilitates the attachment of the payload (an amine- or hydroxyl-containing drug) to the PAB spacer. nih.govemerginginvestigators.orgrsc.org |
The combination of these components in Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP makes it a powerful tool in the development of targeted therapies, reflecting the current state-of-the-art in cleavable linker technology. medchemexpress.combroadpharm.commedchemexpress.com
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N8O16/c1-29(2)39(49-36(53)16-20-62-22-24-64-26-27-65-25-23-63-21-18-45-35(52)15-19-50-37(54)13-14-38(50)55)41(57)48-34(4-3-17-46-42(44)58)40(56)47-31-7-5-30(6-8-31)28-66-43(59)67-33-11-9-32(10-12-33)51(60)61/h5-14,29,34,39H,3-4,15-28H2,1-2H3,(H,45,52)(H,47,56)(H,48,57)(H,49,53)(H3,44,46,58)/t34-,39-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGGEYHGOXSSEI-FPCLRPRSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N8O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Components and Their Individual Contributions to the Mal Beta Ala Peg 4 Val Cit Pab Pnp Architecture
The architecture of Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP is a testament to the intricate design required for targeted therapeutic delivery. Each component—the Maleimide (B117702) moiety, the beta-Alanine spacer, the Polyethylene (B3416737) Glycol (PEG(4)) chain, the Valine-Citrulline dipeptide, the p-aminobenzyl (PAB) group, and the p-nitrophenyl (PNP) leaving group—plays a distinct and crucial role.
Maleimide Moiety: Bioconjugation Chemistry and Stability Considerations
The maleimide group is a key functional component that facilitates the covalent attachment of the linker to a biomolecule, typically a protein, through a specific chemical reaction.
The primary mechanism for attaching the maleimide moiety to a protein is the thiol-maleimide Michael addition. axispharm.comresearchgate.net This reaction involves the nucleophilic attack of a thiol group, most commonly from a cysteine residue on the protein, on one of the activated double bonds within the maleimide ring. axispharm.comnih.gov This "click" reaction is highly efficient and forms a stable thioether bond, covalently linking the entire compound to the target protein. researchgate.netnih.gov The reaction is favored due to the electrophilic nature of the α,β-unsaturated carbonyl system within the maleimide. mdpi.comnih.gov
The thiol-maleimide conjugation is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5. axispharm.commdpi.com At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, such as the ε-amino group of lysine (B10760008). mdpi.com This selectivity is crucial for site-specific modification of proteins. The reaction rate is dependent on the pH of the environment; alkaline conditions (pH ≥ 8) can lead to hydrolysis of the maleimide ring, rendering it unreactive towards thiols. nih.govuu.nl Conversely, acidic conditions can also influence the reaction kinetics. nih.govnih.gov
Despite the general stability of the thioether bond, the resulting succinimide (B58015) ring can undergo a retro-Michael reaction, leading to the deconjugation of the linker from the protein. researchgate.netnih.gov This instability can be a significant issue, particularly in the reducing environment of the cell's cytoplasm. ucl.ac.uk One strategy to mitigate this is to promote the hydrolysis of the thiosuccinimide ring to a thiosuccinamic acid, which is no longer susceptible to the retro-Michael reaction. ucl.ac.ukkinampark.com This can be achieved through the use of "self-hydrolyzing maleimides" or by carefully controlling the chemical environment post-conjugation. nih.gov
Polyethylene Glycol (PEG(4)) Spacer: Influence on Molecular Environment and Conjugate Properties
The inclusion of a short polyethylene glycol (PEG) chain, specifically one with four repeating units (PEG(4)), significantly impacts the physicochemical properties of the conjugate.
PEGylation, the process of attaching PEG chains, is a well-established method to enhance the hydrophilicity and solubility of biomolecules. nih.govnih.govyoutube.com The PEG(4) spacer in this compound increases its water solubility, which can be beneficial for formulation and can help to prevent aggregation of the final conjugate. nih.govbroadpharm.comacs.org By creating a hydrated cloud around the molecule, PEG can mask hydrophobic regions and reduce the tendency for self-association. nih.govyoutube.com
The length of the PEG chain influences the hydrodynamic radius and conformational flexibility of the linker. nih.govconsensus.app A PEG(4) linker provides a specific spatial separation between the conjugated protein and the rest of the molecule. While longer PEG chains can offer greater flexibility and reach, shorter chains like PEG(4) can limit the conformational freedom of the attached molecule, which may be advantageous in certain applications. nih.gov The impact of PEG chain length is a critical design parameter, with studies showing that even small changes can affect the biological activity and targeting ability of the conjugate. nih.gov
The Role of Other Key Components
Valine-Citrulline (Val-Cit): This dipeptide sequence is a crucial element for the cleavable function of the linker. It is specifically designed to be recognized and cleaved by certain intracellular enzymes, such as cathepsin B, which are often upregulated in tumor cells. iris-biotech.detcichemicals.comadcreview.com This enzymatic cleavage is a key step in the release of a conjugated drug within the target cell. iris-biotech.de The valine-citrulline linker is known for its excellent stability in plasma. tcichemicals.com
p-Aminobenzyl (PAB) Group: The PAB group serves as a self-immolative spacer. nih.govacs.org Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a 1,6-elimination reaction, which is a spontaneous electronic cascade that results in the release of the attached payload in an unmodified form. iris-biotech.deresearchgate.net The efficiency of this self-immolation can be influenced by the electronic properties of the payload it is attached to. nih.govacs.org
p-Nitrophenyl (PNP) Group: The p-nitrophenyl group functions as a good leaving group. broadpharm.combroadpharm.com In the context of synthesizing a final conjugate, the PNP group is activated to react with a nucleophilic group on a drug molecule, forming a stable bond while the p-nitrophenolate anion departs. iris-biotech.deresearchgate.net The resulting p-nitrophenol can be detected spectrophotometrically, which is useful for monitoring reaction progress. ontosight.airesearchgate.netontosight.ai
Valine-Citrulline (Val-Cit) Dipeptide: Advanced Protease Recognition Motif
The Valine-Citrulline (Val-Cit) dipeptide is a well-established and frequently utilized enzyme-cleavable linker in the design of advanced therapeutic conjugates. chemexpress.comiris-biotech.de Its primary function is to provide stability during systemic circulation and to undergo specific cleavage by proteases that are overexpressed in pathological environments, such as cancer cells. iris-biotech.de
Design Principles for Enzyme-Activatable Peptide Linkers in Controlled Release Systems
Enzyme-activatable peptide linkers are a cornerstone of controlled release systems, designed to liberate a molecular payload in response to a specific enzymatic trigger. nih.govnih.gov The fundamental design principle involves creating a peptide sequence that acts as a substrate for a target enzyme, often a protease that is highly active in the target tissue. nih.gov
Key design considerations include:
Specificity: The peptide sequence must be selectively recognized and cleaved by the target enzyme (e.g., Cathepsin B in tumor lysosomes) while remaining stable in general circulation where such enzyme activity is low. iris-biotech.de This specificity prevents premature drug release and associated off-target effects. acs.orgbiorxiv.org
Cleavage Kinetics: The rate of enzymatic hydrolysis must be optimized. Rapid and efficient cleavage is necessary upon reaching the target to ensure the timely release of the active molecule. iris-biotech.de First-generation tetrapeptide linkers like Gly-Phe-Leu-Gly were often associated with slower drug release. iris-biotech.deiris-biotech.de
Stability: The linker must be robust enough to withstand degradation by non-target enzymes in various biological fluids, such as blood plasma. iris-biotech.deiris-biotech.de
Solubility and Aggregation: The linker's chemical properties, including hydrophobicity, must be managed to prevent aggregation of the conjugate, which can negatively impact its efficacy and biodistribution. chemexpress.comiris-biotech.de
Traceless Release: Ideally, upon cleavage, the linker and any spacer elements should not leave a chemical remnant attached to the released payload, ensuring the molecule returns to its fully active, unmodified form. iris-biotech.deiris-biotech.de The Val-Cit-PAB system is a prime example of a linker that facilitates this "traceless" release. iris-biotech.de
Detailed Analysis of Cathepsin B Substrate Specificity and Proteolytic Cleavage Mechanisms of Val-Cit
Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in various cancer cells, making it an attractive target for triggering drug release within the tumor microenvironment. wpi.edunih.gov The Val-Cit dipeptide has been extensively validated as a highly effective substrate for Cathepsin B. chemexpress.com
The cleavage mechanism involves the hydrolysis of the amide bond between the citrulline (Cit) residue and the p-aminobenzyl (PAB) group. iris-biotech.detcichemicals.com The valine (Val) and citrulline residues occupy the P2 and P1 positions of the substrate, respectively, which fit into the active site of Cathepsin B. This specific recognition is crucial for efficient cleavage. nih.gov While Cathepsin B is the primary enzyme targeted, studies have shown that other lysosomal proteases, such as cathepsins L, S, and F, can also contribute to the cleavage of the Val-Cit linker. nih.gov
The efficiency of this cleavage is influenced by several factors. The presence of the PAB spacer itself, distal to the cleavage site, can improve enzyme binding and the rate of payload release, likely by preventing steric hindrance from the payload that would otherwise inhibit enzyme access. nih.govnih.govpreprints.org Molecular dynamics simulations have suggested that the Val-Cit moiety in conjugates is generally solvent-accessible, allowing the enzyme to approach the cleavage site effectively. acs.org
| Dipeptide Sequence | Relative Cleavage Rate by Cathepsin B | Half-life (t1/2) in Enzymatic Assay | Key Characteristics |
|---|---|---|---|
| Val-Cit | High | ~240 minutes | High stability and efficient cleavage; widely used standard. iris-biotech.denih.gov |
| Val-Ala | Moderate | ~480 minutes (cleaved at half the rate of Val-Cit) | Lower hydrophobicity, reducing aggregation risk. iris-biotech.de |
| Phe-Lys | Very High | ~8 minutes | Most rapid cleavage, but potentially lower systemic stability. iris-biotech.denih.gov |
| Val-Lys | Very High | ~9 minutes | Rapid cleavage, similar to Phe-Lys. nih.gov |
Engineering Approaches for Enhancing Enzymatic Stability in Diverse Biological Milieu and Mitigating Premature Cleavage
Despite its widespread use, the Val-Cit linker has limitations, most notably its susceptibility to premature cleavage in certain biological environments. chemexpress.comacs.org A significant challenge observed in preclinical mouse models is the linker's instability in mouse plasma, where it can be hydrolyzed by the carboxylesterase 1c (Ces1c) enzyme. nih.govnih.gov This leads to premature payload release before the conjugate reaches the target tumor. nih.gov Furthermore, aberrant cleavage by human neutrophil elastase has been identified as another potential cause of off-target toxicity. acs.org
To overcome these stability issues, several engineering strategies have been developed:
Incorporation of Hydrophilic Moieties: Attaching hydrophilic polymer scaffolds, such as polyethylene glycol (PEG), can shield the linker, improve solubility, and enhance stability. chemexpress.comacs.org The PEG(4) unit in Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP serves this purpose. broadpharm.com
Cyclization: Transforming a linear peptide into a cyclic one can increase structural rigidity and resistance to proteolytic degradation by exopeptidases. nih.govacs.org This conformational constraint can lock the peptide into a less favorable shape for non-target enzymes while maintaining the active conformation for the target protease. nih.gov
Tandem-Cleavage Linkers: A more complex approach involves designing linkers that require two sequential enzymatic steps for payload release. acs.orgbiorxiv.org For instance, a sterically bulky group like a glucuronide moiety can be attached to the dipeptide, protecting it from degradation. biorxiv.org This "cap" is first removed by a lysosomal enzyme (e.g., glucuronidase), which then exposes the dipeptide for a second cleavage event by Cathepsin B, enhancing stability in circulation. acs.orgbiorxiv.org
| Engineering Strategy | Mechanism | Example Modification | Observed Benefit |
|---|---|---|---|
| Hydrophilic Scaffolding | Increases solubility and provides steric shielding. | PEGylation (e.g., PEG4) | Improved hydrophilicity and stability. chemexpress.comacs.org |
| Peptide Extension | Adds hydrophilic amino acids to the N-terminus. | Glu-Val-Cit (EVCit) | Resists Ces1c and human neutrophil elastase, increasing stability in mouse plasma. acs.orgnih.gov |
| Exolinker Design | Repositions the cleavable peptide to an external position on the PAB moiety. | Exo-Glu-Val-Cit | Enhances shielding by the antibody, improves hydrophilicity, and resists premature cleavage. chemexpress.comacs.org |
| Tandem-Cleavage Design | Requires two sequential enzymatic cleavages for release. | Glucuronide-capped dipeptide | Greatly improves stability during circulation by protecting the primary cleavage site. acs.orgbiorxiv.org |
p-Aminobenzyl (PAB) Alcohol Derivative: Investigation of Self-Immolative Release Mechanism
The p-aminobenzyl (PAB) group is a critical component that functions as a self-immolative spacer. google.com Its role begins immediately after the enzymatic cleavage of the Val-Cit dipeptide. This "self-destructing" chemical moiety ensures that the payload is released in its original, unmodified form. iris-biotech.denih.govgoogle.com
Fundamental Principles of 1,6-Elimination in Self-Immolative Spacers
The release mechanism of the PAB spacer is a well-characterized electronic cascade known as 1,6-elimination. nih.govarxiv.orgucm.es This process is triggered by the enzymatic cleavage of the amide bond that connects the citrulline residue to the PAB's amino group. iris-biotech.degoogle.com
The sequence of events is as follows:
Triggering Event: Cathepsin B hydrolyzes the amide bond, exposing the free aniline (B41778) (p-aminophenol) moiety. google.comarxiv.org
Electronic Cascade: The newly freed lone pair of electrons on the aniline nitrogen atom is donated into the aromatic pi-system. arxiv.orgucm.es This initiates a cascade of electron rearrangement through the conjugated system of the benzene (B151609) ring.
Fragmentation: The electronic cascade culminates in the cleavage of the bond at the benzylic position (the 1- and 6-positions relative to each other), releasing the payload. nih.govarxiv.org This fragmentation is entropically favorable and results in the formation of thermodynamically stable products. arxiv.org
Formation of Aza-quinone Methide: The elimination process generates a transient intermediate, an aza-quinone methide, which is unstable. nih.govrsc.org
Final Release: This intermediate rapidly decomposes, often with the release of carbon dioxide (if the payload was attached via a carbamate (B1207046) linkage), ensuring the complete and "traceless" liberation of the payload. iris-biotech.denih.gov
This self-immolative process is highly efficient and crucial for releasing payloads that require a free amine or hydroxyl group for their activity. google.comresearchgate.net
Structure-Function Relationships in PAB Design for Optimized Payload Release
The efficiency and kinetics of the 1,6-elimination and subsequent payload release can be finely tuned by modifying the structure of the PAB spacer. wpi.edu The electronic properties of the benzene ring are a key determinant of the rate of self-immolation.
Key structure-function relationships include:
Electronic Effects: Introducing electron-withdrawing groups on the aromatic ring can accelerate the rate of 1,6-elimination. nih.gov This is because such groups can help to delocalize the negative charge that develops on the payload's leaving group (e.g., a phenolic oxygen) during the transition state of the elimination reaction. nih.gov Conversely, electron-donating groups can slow down the process. researchgate.net
Payload Nucleofugacity: The nature of the leaving group (the payload) is critical. The self-immolative process works best for payloads with good nucleofugacity, meaning they are stable as anions. This generally corresponds to functional groups with a pKa of less than or equal to 9.0. nih.gov Phenols, especially those with electron-withdrawing substituents that make them more acidic, are good candidates for direct attachment via an ether linkage. nih.govnih.gov
Linkage Chemistry: For payloads that are poor leaving groups, such as amines or simple alcohols, a carbamate or carbonate linkage, respectively, is used to attach them to the PAB's benzylic hydroxyl group. google.comnih.gov Upon the initial 1,6-elimination, this linkage breaks down to release the free payload. google.com
Steric Factors: Substitutions on the PAB ring can also have steric effects. For example, placing a bulky group at the ortho position relative to the payload can completely inhibit the cleavage activity of Cathepsin B, demonstrating the importance of unobstructed access for the enzyme. nih.gov
These relationships allow for the rational design of PAB spacers to match the chemical properties of a specific payload and to optimize its release profile for maximum therapeutic effect. nih.gov
Modulation of PAB Reactivity for Controlled Disassembly Kinetics
The reactivity of the p-aminobenzyl (PAB) self-immolative spacer is a critical determinant in the design of prodrugs and antibody-drug conjugates (ADCs), as it governs the rate of payload release following an initial triggering event, such as enzymatic cleavage of a linked peptide. The disassembly of the PAB group occurs via a 1,6-elimination reaction, a process that can be finely tuned to control the kinetics of drug liberation.
The electronic properties of the PAB aromatic ring play a pivotal role in modulating the rate of this self-immolation. The introduction of electron-withdrawing substituents onto the phenyl ring of the PAB spacer can significantly accelerate the disassembly process. nih.govacs.org This acceleration is attributed to the stabilization of the transient negative charge that develops on the oxygen atom of the leaving group during the fragmentation. nih.gov Studies have demonstrated that for PAB linkers connected to a phenolic payload via an ether linkage (a PABE linker), the presence of electron-withdrawing groups on the phenol (B47542) accelerates the immolation to release an acidic phenol-containing payload. nih.govacs.org This is because these groups help to delocalize the negative charge on the anticipated anionic phenol oxygen during the cleavage process. nih.govacs.org
Conversely, the rate of disassembly can be decelerated by the presence of electron-donating groups on the PAB spacer. This principle allows for the rational design of linkers with a range of release rates, from rapid to more sustained, by altering the substitution pattern on the aromatic ring. This fine-tuning of the kinetic properties is essential for optimizing the therapeutic window of a drug, ensuring that the payload is released at the desired site and rate to maximize efficacy while minimizing off-target toxicity. nih.gov The ability to modulate these kinetics through structural modifications makes the PAB spacer a versatile tool in the development of sophisticated drug delivery systems. nih.govnih.gov
p-Nitrophenyl (PNP) Group: Activated Leaving Group Chemistry and Conjugation Utility
The p-nitrophenyl (PNP) group is a key functional component in the architecture of complex bioconjugates like Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP, primarily serving as an activated leaving group. Its chemical properties are instrumental in both the activation pathways of prodrugs and the synthetic strategies used to create these molecules.
Role of Activated Leaving Groups in Prodrug and Bioconjugate Activation Pathways
In the context of prodrugs and bioconjugates, an activated leaving group is a moiety that is readily displaced under specific physiological or chemical conditions, leading to the activation of the therapeutic agent. The PNP group, in the form of a p-nitrophenoxy group, is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting p-nitrophenolate anion.
The activation pathway of a prodrug or ADC featuring a PNP-activated linker often involves the cleavage of a more stable bond elsewhere in the molecule, which then triggers a cascade of reactions culminating in the expulsion of the PNP group and the release of the active drug. For instance, in linkers designed to be cleaved by enzymes, the enzymatic action initiates the process, but the final release of the payload can be facilitated by the departure of a good leaving group like PNP. rsc.orgnih.gov The efficiency of this release can be influenced by the nature of the leaving group, with better leaving groups generally leading to faster and more efficient drug liberation. rsc.org
Furthermore, the release of p-nitrophenol, the protonated form of the leaving group, can be monitored spectrophotometrically due to its distinct yellow color and absorbance at around 400-413 nm, providing a convenient method for tracking the kinetics of drug release in vitro. emerginginvestigators.org This feature is valuable in the research and development of new drug delivery systems for characterizing their activation profiles. emerginginvestigators.org
Synthetic Utility of the PNP Moiety for Facile Subsequent Conjugation Reactions
The synthetic utility of the PNP group is centered on its ability to form activated esters, which are highly reactive towards nucleophiles such as the primary amino groups found on many drug molecules. In the synthesis of ADCs and other bioconjugates, a linker containing a PNP ester can be readily reacted with a payload molecule to form a stable amide or carbamate bond, depending on the starting materials.
This strategy is widely employed due to the efficiency and mild conditions under which these conjugation reactions can be performed. The PNP group's excellent leaving group ability makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack. This allows for the covalent attachment of the payload to the linker system with high yields.
Interactive Data Table: Properties of Key Moieties
| Moiety | Role | Key Feature |
| p-Aminobenzyl (PAB) | Self-immolative spacer | Disassembly kinetics can be modulated by electronic effects. |
| p-Nitrophenyl (PNP) | Activated leaving group | Facilitates nucleophilic substitution for conjugation. |
Interactive Data Table: Research Findings on Linker Components
| Component | Finding | Implication | Reference |
| PAB Spacer | Electron-withdrawing groups on the phenyl ring accelerate 1,6-elimination. | Controlled and tunable release of the payload. | nih.govacs.org |
| PNP Group | Forms activated esters that are highly reactive with nucleophiles. | Enables efficient and facile conjugation of payloads. | rsc.org |
| PNP Group | Release of p-nitrophenol can be monitored spectrophotometrically. | Allows for kinetic analysis of drug release. | emerginginvestigators.org |
Integrated Design and Synthetic Methodologies for Mal Beta Ala Peg 4 Val Cit Pab Pnp
Modular Synthetic Strategies for Multi-Component Linker Constructs
The synthesis of a multi-component linker like Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP is most effectively approached through a modular strategy. acs.orgnih.govtmu.edu.tw This approach involves the synthesis of individual building blocks or "modules," which are then sequentially coupled to form the final construct. This method offers significant advantages in terms of flexibility, allowing for the diversification of each component to optimize the linker's properties. creative-biolabs.com
The key modules in this specific linker are:
Maleimide-beta-Alanine (Mal-beta-Ala): This unit provides the reactive handle for conjugation to thiol groups, typically from cysteine residues on an antibody.
Polyethylene (B3416737) Glycol (PEG(4)): The tetra-ethylene glycol spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting ADC. broadpharm.combroadpharm.com
Valine-Citrulline (Val-Cit): This dipeptide sequence is designed to be a substrate for lysosomal proteases like cathepsin B, enabling selective cleavage within the target cell. nih.gov
para-Aminobenzyl Alcohol (PAB): This "self-immolative" spacer connects the cleavable dipeptide to the payload attachment site. Upon cleavage of the Val-Cit peptide bond, the PAB unit undergoes a 1,6-elimination to release the drug. nih.govtcichemicals.com
para-Nitrophenyl (B135317) (PNP) carbonate: This activated group facilitates the final conjugation of the linker to a payload containing a suitable nucleophile, such as an amine or hydroxyl group. broadpharm.com
The modular synthesis typically proceeds in a convergent manner, where the different modules are synthesized and purified separately before being combined. For instance, the Val-Cit-PAB moiety might be assembled first, followed by the addition of the PEG spacer and finally the maleimide (B117702) group. This stepwise assembly allows for careful characterization at each stage, ensuring the purity and structural integrity of the intermediate products.
Stereoselective Peptide Synthesis Considerations for the Val-Cit Dipeptide Moiety
The Val-Cit dipeptide is a critical component, as its stereochemistry directly impacts its recognition and cleavage by cathepsin B. Therefore, maintaining the correct stereoisomeric form (L-valine and L-citrulline) is paramount to the linker's function.
Several challenges can arise during the synthesis of this dipeptide, most notably racemization of the chiral centers. To circumvent this, specific synthetic methodologies are employed:
Use of Chiral Precursors: The synthesis starts with commercially available, stereochemically pure L-valine and L-citrulline.
Protecting Group Strategy: Appropriate protecting groups for the amino and carboxyl termini are crucial to prevent side reactions and racemization. For example, the use of Fmoc (9-fluorenylmethyloxycarbonyl) or Cbz (carboxybenzyl) protecting groups for the N-terminus is common. nih.gov
Coupling Reagents: The choice of coupling reagent for the amide bond formation between valine and citrulline is critical to minimize epimerization. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have been shown to be highly effective in promoting efficient coupling with minimal loss of stereochemical integrity. nih.govnih.gov
One improved methodology for synthesizing the Val-Cit dipeptide linker avoids epimerization by first coupling the PAB spacer to L-citrulline using HATU, followed by the formation of the dipeptide. This approach has been reported to yield the desired diastereomer with high purity and in good yield. nih.govnih.gov
Evaluation of Coupling Reactions for Segment Assembly, including Maleimide Conjugation and PAB Derivatization
The assembly of the complete linker involves a series of carefully selected coupling reactions to connect the different modules.
PAB Derivatization: The para-aminobenzyl alcohol (PAB) moiety is first derivatized to create a reactive site for payload attachment. This is typically achieved by converting the alcohol to a para-nitrophenyl (PNP) carbonate. The PNP group is an excellent leaving group, facilitating the reaction with a nucleophilic group on the drug molecule. broadpharm.com
Maleimide Conjugation: The maleimide group is introduced to provide a reactive handle for conjugation to the antibody. The maleimide functional group readily reacts with thiol groups (from cysteine residues) via a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5, making it ideal for bioconjugation under physiological conditions. While effective, the stability of the resulting thio-succinimide linkage can be a concern, as it can undergo a retro-Michael reaction, leading to premature drug release. researchgate.net Research into more stable maleimide derivatives, such as N-aryl maleimides, has shown promise in improving the stability of the conjugate. nih.gov
Advanced Purification and Isolation Methodologies for Complex Linker Architectures
The complexity of the Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP structure, with its multiple functional groups and potential for side products, necessitates advanced purification techniques to ensure high purity of the final product. researchgate.netnih.gov A multi-step purification strategy is often required. nih.gov
Commonly employed purification methods include:
Chromatography: Various chromatographic techniques are essential for separating the desired product from starting materials, reagents, and side products. nih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful tool for purifying complex organic molecules based on their hydrophobicity.
Ion-Exchange Chromatography: This technique can be used to separate molecules based on their net charge, which can be particularly useful for intermediates with charged functional groups.
Hydrophobic Interaction Chromatography (HIC): HIC can be employed to separate molecules based on hydrophobic differences, which is useful in purifying ADCs with varying drug-to-antibody ratios (DARs).
Tangential Flow Filtration (TFF): TFF, also known as ultrafiltration/diafiltration (UF/DF), is widely used to remove small molecule impurities, reagents, and solvents, as well as for buffer exchange. nih.gov
Membrane Chromatography: This technique offers high throughput and can effectively remove aggregates and free drug-linkers. nih.gov
The combination of these methods allows for the isolation of the Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP linker with the high degree of purity required for its use in the synthesis of well-defined and effective antibody-drug conjugates. researchgate.net
Mechanistic Investigations of Mal Beta Ala Peg 4 Val Cit Pab Pnp Functionality
Enzymatic Cleavage Kinetics of the Val-Cit Linker Segment
The Val-Cit dipeptide is a well-established motif susceptible to enzymatic cleavage, primarily within the lysosomal compartment of cancer cells where proteases like cathepsin B are often overexpressed. nih.govnih.govresearchgate.net The cleavage of the amide bond between citrulline and the PABC spacer is the initiating trigger for drug release. nih.govpreprints.orgencyclopedia.pub
Quantitative studies have been conducted to determine the rate at which cathepsin B hydrolyzes the Val-Cit linker. In a comparative study measuring the release of doxorubicin, the Val-Cit linker demonstrated a high degree of stability, with a reported half-life of 240 minutes upon enzymatic hydrolysis. iris-biotech.de This controlled rate of cleavage is crucial for the efficacy of the delivery system.
Another key kinetic parameter is the Vmax/Km ratio, which describes the efficiency of an enzyme for its substrate. Research comparing the traditional Val-Cit linker with a modified version containing a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) structure found that the cBu-Cit linker exhibited a similar Vmax/Km value to the Val-Cit linker, indicating comparable enzymatic efficiency by cathepsin B. nih.gov In a direct comparison, the Val-Ala linker, another cathepsin B substrate, was found to be cleaved at half the rate of the Val-Cit linker in an isolated cathepsin B assay. iris-biotech.de
Table 1: Comparative Hydrolysis Data for Dipeptide Linkers
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Reported Half-Life (Cathepsin B Hydrolysis) | Notes |
|---|---|---|---|
| Val-Cit | 100% | 240 min iris-biotech.de | Standard linker, widely studied. |
| Val-Ala | 50% iris-biotech.de | Not reported | Exhibits lower hydrophobicity than Val-Cit. iris-biotech.de |
| Phe-Lys | ~3000% | 8 min iris-biotech.de | Demonstrates very rapid cleavage. |
| cBu-Cit | Similar Vmax/Km to Val-Cit nih.gov | Not reported | Designed for higher specificity to Cathepsin B. nih.govacrobiosystems.com |
The efficiency of enzymatic cleavage is highly dependent on the amino acid sequence and modifications within the linker. acrobiosystems.com
P2 Position: The P2 position, occupied by valine in the Val-Cit linker, is critical for imparting plasma stability while allowing for cathepsin B cleavage. cam.ac.uku-tokyo.ac.jp Hydrophobic residues such as Valine, Phenylalanine, and Alanine have been shown to be effective at this position. cam.ac.uku-tokyo.ac.jp Modifying the P2 position, for instance by replacing valine with a cyclobutane-1,1-dicarboxamide (cBu) residue, can significantly increase the linker's specificity for cathepsin B over other proteases. nih.govpreprints.orgacrobiosystems.com
P1 Position: A hydrophilic residue is generally required at the P1 position for effective cleavage. cam.ac.uk Citrulline is often preferred over arginine, despite lower basicity, due to greater synthetic ease. cam.ac.uku-tokyo.ac.jp
P3 Position: The addition of an amino acid at the P3 position (N-terminal to Val) can modulate stability, particularly against non-target proteases. Adding a polar, acidic residue like glutamic acid or aspartic acid can effectively block cleavage by enzymes like mouse carboxylesterase 1C (Ces1C) while maintaining susceptibility to cathepsin B. nih.govresearchgate.netpreprints.org Conversely, a basic amino acid such as lysine (B10760008) at the P3 position renders the linker more labile. nih.govpreprints.orgencyclopedia.pub
Spacer and Payload Effects: The presence of a spacer, such as PABC, is crucial. nih.gov Direct attachment of the Val-Cit dipeptide to a payload can lead to inefficient cleavage due to steric hindrance, which inhibits the binding of cathepsin B. nih.govpreprints.orgencyclopedia.pub The PABC spacer alleviates this issue, improving enzyme binding and subsequent payload release. nih.govpreprints.orgencyclopedia.pub
While the Val-Cit linker is designed for cleavage by cathepsin B, it exhibits sensitivity to a range of other proteases.
Other Cathepsins: Studies have shown that the Val-Cit linker has broad sensitivity and can be cleaved by various cathepsins, including cathepsin K and cathepsin L. nih.govacrobiosystems.com This lack of specificity could potentially lead to off-target toxicities. nih.govacrobiosystems.com
Carboxylesterase 1C (Ces1C): A significant finding from preclinical studies is the susceptibility of Val-Cit linkers to hydrolysis by carboxylesterase 1C (Ces1C) in mouse and rat plasma. nih.govpreprints.orgresearchgate.netrsc.org This instability can lead to premature payload release and complicates the evaluation of ADCs in rodent models. nih.govrsc.org The linker is, however, significantly more stable in human plasma. cam.ac.ukrsc.org
Human Neutrophil Elastase: Premature hydrolysis of the Val-Cit-PABC linker by human neutrophil elastase has been suggested as a potential cause of dose-limiting toxicities like neutropenia and thrombocytopenia observed in clinical settings. nih.govacs.org
Enzyme Inhibition: Enzyme inhibition studies highlight differences in linker specificity. For example, the cleavage of linkers containing the cBu-Cit sequence is inhibited by over 75-90% by a cathepsin B inhibitor, whereas the cleavage of the standard Val-Cit linker is only reduced by about 50% under similar conditions. nih.govpreprints.orgnih.gov This demonstrates the enhanced specificity of the cBu-Cit variant for cathepsin B. nih.govpreprints.org In some studies, the traditional Val-Cit linker appeared resistant to single-protease inhibitors, with less than 15% inhibition observed with inhibitors of cathepsins B, L, and K individually. nih.gov
Table 2: Protease Sensitivity and Inhibition Profile of Val-Cit Linkers
| Protease | Effect on Val-Cit Linker | Reference |
|---|---|---|
| Cathepsin B | Primary target for cleavage in lysosomes. | nih.govresearchgate.net |
| Cathepsin K, L | Cleavage observed, indicating broad sensitivity. | nih.govacrobiosystems.com |
| Carboxylesterase 1C (Ces1C) | Causes instability and premature cleavage in mouse plasma. | nih.govpreprints.orgrsc.org |
| Human Neutrophil Elastase | Can cause premature hydrolysis, linked to potential toxicities. | nih.govacs.org |
Self-Immolation Kinetics of the PAB Moiety
Following the enzymatic cleavage of the Val-Cit dipeptide, the p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes a rapid, spontaneous chemical rearrangement to release the payload. cam.ac.uk
The kinetics of the self-immolation process are not constant and can be influenced by several chemical factors.
Electronic Effects: The electronic nature of substituents on the PABC ring or the attached payload can significantly alter the rate of 1,6-elimination. Studies using p-aminobenzyl ether (PABE) linkers connected to phenol-containing payloads have shown that the presence of electron-withdrawing groups on the phenol (B47542) accelerates the immolation process. nih.govacs.org This is attributed to the stabilization of the negative charge that develops on the leaving oxygen atom during the elimination. nih.govacs.org
Steric Effects: Steric hindrance around the PABC moiety can dramatically impact its reactivity. For example, introducing a substituent at the ortho position of the PABC benzene (B151609) ring can create significant steric hindrance that completely abolishes cathepsin cleavage activity, thereby preventing the initiation of self-immolation. nih.gov More broadly, introducing steric hindrance near a cleavable site is a recognized strategy for modulating the stability and release kinetics of linker-payloads. frontiersin.org Studies on analogous self-immolative disulfide linkers have demonstrated that increasing the steric bulk of substituents adjacent to the release site (e.g., methyl vs. cyclobutyl groups) directly impacts the rate of payload release and the ultimate efficacy of the conjugate. frontiersin.orgnih.gov
Linker Attachment Point: The nature of the chemical bond connecting the PABC spacer to the payload also influences immolation kinetics. For instance, p-aminobenzyl carbamate (PABC) and p-aminobenzyl ether (PABE) linkers, while both triggered by the same initial enzymatic cleavage, exhibit different self-immolation kinetics. iris-biotech.de Careful selection of the attachment chemistry is therefore essential for fine-tuning the payload release profile. iris-biotech.de
Overall Release Mechanism and Cascade Disassembly Dynamics
The release of the active drug from a carrier molecule is a critical step in targeted therapy. In the case of Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP, this process is orchestrated by a sequence of events, beginning with enzymatic cleavage and culminating in a self-immolative cascade.
The functionality of the Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP linker system hinges on a finely tuned interplay between enzymatic action and subsequent chemical rearrangement. The process is initiated by the specific cleavage of the dipeptide linker, Valine-Citrulline (Val-Cit), by enzymes that are typically overexpressed in the target environment, such as the lysosomal protease cathepsin B. tcichemicals.comiris-biotech.de This enzymatic cleavage is a highly selective event, designed to occur preferentially within the target cells, thereby minimizing premature drug release in systemic circulation. iris-biotech.de
Following the enzymatic cleavage of the Val-Cit dipeptide, a cascade of self-immolative reactions is triggered. acs.org The p-aminobenzyl alcohol (PAB) spacer, also known as a self-immolative linker, is a key component in this process. nih.govgoogle.com Once the Val-Cit unit is removed, the PAB linker becomes electronically unstable and undergoes a 1,6-elimination reaction. iris-biotech.de This spontaneous fragmentation leads to the release of the attached payload, which is often a potent cytotoxic agent, in its active form. iris-biotech.deacs.org This cascade disassembly is a rapid and irreversible process, ensuring efficient drug liberation at the site of action. acs.org The design of such linkers, which combine enzymatic cleavability with self-immolation, is a sophisticated strategy to enhance the therapeutic index of targeted drugs by ensuring that the cytotoxic payload is released in a controlled and specific manner. nih.govnih.gov
Table 1: Key Components and their Functions in the Release Mechanism
| Component | Function |
|---|---|
| Valine-Citrulline (Val-Cit) | A dipeptide linker that is specifically cleaved by lysosomal enzymes like cathepsin B. tcichemicals.comiris-biotech.denih.gov |
| p-Aminobenzyl Alcohol (PAB) | A self-immolative spacer that undergoes spontaneous 1,6-elimination after the cleavage of the Val-Cit linker. iris-biotech.denih.govgoogle.com |
| Payload (e.g., PNP) | The active therapeutic agent that is released upon the disassembly of the linker system. |
To quantitatively understand and predict the release of the payload from the Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP conjugate, various mathematical models can be employed. mdpi.com These models provide a framework for analyzing the dissolution profiles and elucidating the underlying release mechanisms. ptfarm.plrjptonline.org
Zero-Order Kinetics: This model describes a system where the drug is released at a constant rate, independent of the drug concentration remaining in the delivery system. pharmaexcipients.comresearchgate.netwpmucdn.com This is often the ideal release profile for maintaining therapeutic drug levels over an extended period. researchgate.netwpmucdn.com The equation for zero-order release is: Qt = Q0 + K0t, where Qt is the amount of drug released at time t, Q0 is the initial amount of drug, and K0 is the zero-order release constant. pharmtech.com
First-Order Kinetics: In this model, the rate of drug release is directly proportional to the amount of drug remaining in the system. wisdomlib.orgwisdomlib.org This means the release rate decreases over time as the drug is depleted. wisdomlib.orgnih.gov The equation is: log C = log C0 - Kt / 2.303, where C is the amount of drug remaining at time t, C0 is the initial amount of drug, and K is the first-order rate constant. ptfarm.pl This model is often applicable to water-soluble drugs in porous matrices. ptfarm.pl
Higuchi Model: This model is specifically used to describe drug release from a matrix system based on Fickian diffusion. wisdomlib.orgwisdomlib.orgresearchgate.net It assumes that the drug release is proportional to the square root of time. researchgate.netnih.gov The equation is: ft = KH√t, where ft is the fraction of drug released at time t and KH is the Higuchi dissolution constant. ptfarm.pl This model is valuable for understanding diffusion-controlled release mechanisms. wisdomlib.orgwisdomlib.org
Korsmeyer-Peppas Model: This is a more generalized model that can describe drug release from polymeric systems when the release mechanism is not well known or when more than one type of release phenomenon is involved. wisdomlib.orgresearchgate.netwisdomlib.orgnih.gov The equation is: Mt/ M∞ = Ktn, where Mt/ M∞ is the fraction of drug released at time t, K is the release rate constant, and n is the release exponent, which is indicative of the drug release mechanism. ptfarm.pl
The choice of the most appropriate model depends on the specific characteristics of the drug delivery system and the experimental release data. nih.gov By fitting the release data to these models, researchers can gain insights into whether the release is primarily driven by diffusion, erosion, or a combination of processes. researchgate.net
Table 2: Mathematical Models for Release Kinetics
| Model | Description | Key Feature |
|---|---|---|
| Zero-Order | Drug release rate is constant. pharmaexcipients.comresearchgate.netwpmucdn.com | Independent of drug concentration. pharmtech.com |
| First-Order | Drug release rate is proportional to the remaining drug concentration. wisdomlib.orgwisdomlib.org | Concentration-dependent release rate. nih.gov |
| Higuchi | Describes drug release from a matrix based on Fickian diffusion. wisdomlib.orgwisdomlib.org | Release is proportional to the square root of time. researchgate.netnih.gov |
| Korsmeyer-Peppas | A general model for drug release from polymeric systems. wisdomlib.orgresearchgate.netwisdomlib.org | The release exponent 'n' indicates the release mechanism. ptfarm.pl |
Stability Assessment of the Mal-beta-Ala-PEG(4) Moiety in Relevant Biological Environments
The stability of the linker is a crucial factor for the successful delivery of the payload to the target site. The Mal-beta-Ala-PEG(4) moiety, which connects the entire linker-drug construct to the targeting antibody, must remain intact in the systemic circulation to prevent premature release of the drug. The maleimide (B117702) group, in particular, is a key component for conjugation to cysteine residues on the antibody.
However, the thiosuccinimide linkage formed between the maleimide and the thiol group of a cysteine residue can be susceptible to a retro-Michael reaction, which would lead to deconjugation. creativepegworks.com This reaction is a potential liability, as it can result in the premature release of the drug-linker from the antibody. The stability of this linkage is influenced by the local chemical environment. creativepegworks.com
Research has shown that maleimide-based conjugates can exhibit varying degrees of stability in biological environments like plasma. For instance, some studies have indicated that maleimide-PEG conjugates can show deconjugation over time, especially in the presence of competing thiols like glutathione (B108866). nih.govnih.gov The rate of this deconjugation can be influenced by factors such as the specific structure of the maleimide derivative and the surrounding molecular architecture. acs.orgucl.ac.uk
Advanced Analytical Methodologies for Characterization of Mal Beta Ala Peg 4 Val Cit Pab Pnp and Its Cleavage Products
Spectroscopic Techniques for Assessing Linker Integrity and Component Identity
Spectroscopic methods are fundamental in verifying the structural correctness and integrity of the Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP linker and its individual components.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopies are powerful tools for the detailed structural elucidation of the linker.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of the various moieties within the linker. nih.gov Specific chemical shifts and coupling constants can be assigned to the protons and carbons of the maleimide (B117702) ring, the β-alanine, the repeating ethylene (B1197577) glycol units of the PEG spacer, the valine and citrulline residues, the aromatic rings of the PAB and PNP groups, and the carbamate (B1207046) linkage. youtube.comresearchgate.net For instance, the characteristic signals of the maleimide protons and the aromatic protons of the PAB and PNP groups can be readily identified. youtube.com Two-dimensional NMR techniques, such as COSY and HMBC, can further establish the covalent linkages between the different components, ensuring the correct sequence and absence of structural isomers. The analysis of NMR data is crucial for confirming the successful synthesis and purity of the linker. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. youtube.com Characteristic absorption bands can confirm the presence of key functional groups such as the amide bonds in the peptide and β-alanine moieties, the ether linkages of the PEG chain, the aromatic C-H and C=C bonds of the PAB and PNP groups, and the ureido group of citrulline. The presence of the maleimide C=O stretching and the nitro group (NO₂) stretching from the PNP moiety are also key indicators of the intact linker. youtube.com
A representative table of expected IR absorption bands for key functional groups in Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP is provided below.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Amide N-H Stretch | 3300-3500 |
| Amide C=O Stretch | 1630-1680 |
| Alkane C-H Stretch | 2850-2960 |
| Ether C-O Stretch | 1080-1150 |
| Aromatic C=C Stretch | 1450-1600 |
| Nitro N-O Stretch | 1500-1570 and 1300-1370 |
| Maleimide C=O Stretch | ~1700 and ~1770 |
Chromatographic Methods for Purity Assessment and Degradation Product Identification
Chromatographic techniques are indispensable for evaluating the purity of the Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP linker and for identifying any degradation products or cleavage fragments. nih.gov
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone for assessing the purity of the linker and quantifying its concentration. researchgate.net By utilizing a non-polar stationary phase and a polar mobile phase, RP-HPLC can effectively separate the target compound from impurities, unreacted starting materials, and byproducts. nih.gov The retention time of the main peak provides a qualitative measure of identity, while the peak area allows for accurate quantification when calibrated with a reference standard. researchgate.netchromatographytoday.com This method is crucial for quality control during the synthesis and formulation of the linker and the final ADC. nih.gov
The following table outlines a typical RP-HPLC method for the analysis of Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP.
| Parameter | Condition |
| Column | C18, 2.6 µm, 100 Å, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 280 nm and/or 254 nm |
| Gradient | A time-dependent gradient from low to high organic content (Mobile Phase B) |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass detection capabilities of mass spectrometry. nih.govcreative-proteomics.com This method is particularly valuable for identifying the cleavage products of the Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP linker. creative-biolabs.com Following enzymatic cleavage, the resulting fragments, such as the liberated p-aminobenzyl-p-nitrophenyl carbonate and the maleimide-beta-alanine-PEG(4)-valine-citrulline portion, can be separated by LC and their molecular weights accurately determined by MS. This "molecular fingerprinting" provides direct evidence of the linker's intended cleavage mechanism. nih.gov High-resolution mass spectrometry (HRMS) can further provide the elemental composition of the fragments, enhancing the confidence in their identification. nih.gov
Enzymatic Assays for Direct Cleavage Efficiency Determination (e.g., Fluorogenic Substrate Assays)
The Val-Cit dipeptide within the linker is specifically designed to be cleaved by the lysosomal enzyme cathepsin B. iris-biotech.detcichemicals.comtcichemicals.com Enzymatic assays are therefore essential to directly measure the efficiency of this cleavage.
Fluorogenic substrate assays are a common method for this purpose. merckmillipore.commoleculardepot.comfishersci.comfishersci.ca In this type of assay, a fluorophore is quenched by its proximity to another part of the molecule. Upon enzymatic cleavage of the Val-Cit bond, the fluorophore is released, resulting in a measurable increase in fluorescence. While a dedicated fluorogenic substrate containing the Mal-beta-Ala-PEG(4)-Val-Cit sequence would be ideal, commercially available fluorogenic cathepsin B substrates, such as Z-Arg-Arg-AMC, can be used to assess the general activity of the enzyme under specific experimental conditions. moleculardepot.comnih.gov The rate of fluorescence increase is directly proportional to the rate of cleavage, allowing for the determination of kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.gov
A typical experimental setup for a fluorogenic cathepsin B cleavage assay is detailed below.
| Component | Description |
| Enzyme | Recombinant human cathepsin B |
| Substrate | Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC) or the ADC itself if the payload is fluorescent |
| Buffer | Acetate or MES buffer at pH 5.0-6.0 to mimic the lysosomal environment |
| Reducing Agent | Dithiothreitol (DTT) to ensure the active state of the cysteine protease |
| Detection | Fluorescence spectrophotometer with appropriate excitation and emission wavelengths |
Methodologies for Monitoring Linker Stability and Release Kinetics in Controlled In Vitro Systems
To ensure that the payload is released specifically at the target site, the stability of the Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP linker must be evaluated in various in vitro environments that mimic physiological conditions. creative-proteomics.comcreative-biolabs.compurepeg.com
The stability of the linker can be assessed by incubating the ADC in different biological matrices, such as human plasma, and at different pH values. creative-biolabs.comnih.gov At various time points, samples are analyzed by techniques like HPLC or LC-MS to quantify the amount of intact ADC and any released drug or drug-linker fragments. creative-biolabs.comsterlingpharmasolutions.com These studies are crucial to confirm that the linker remains stable in circulation and does not undergo premature cleavage. creative-biolabs.comnih.gov The inclusion of a PEG spacer is known to enhance the stability and solubility of the ADC. nih.govresearchgate.net
Release kinetics are studied by incubating the ADC in the presence of the target enzyme, cathepsin B, under controlled conditions. nih.govsterlingpharmasolutions.com The rate of payload release is monitored over time using HPLC or LC-MS to quantify the appearance of the free drug. sterlingpharmasolutions.com These experiments provide critical data on the efficiency and speed of the enzymatic cleavage and subsequent self-immolation of the PAB spacer, which ultimately dictates the rate at which the active drug becomes available within the target cell. purepeg.comnih.gov
Structure Activity Relationships Sar and Design Optimization for Mal Beta Ala Peg 4 Val Cit Pab Pnp Analogues
Impact of Maleimide (B117702) Chemistry Modifications on Conjugation Efficiency and Bioconjugate Stability
The maleimide group is a widely used functional handle for conjugating linkers to antibodies, typically by reacting with thiol groups on cysteine residues. nih.govnih.gov This thio-Michael addition is known for its rapid kinetics and high specificity. nih.gov However, the resulting thiosuccinimide linkage can be unstable under physiological conditions, undergoing a retro-Michael reaction that leads to premature cleavage of the drug-linker from the antibody. acs.orgnih.gov This deconjugation can compromise the ADC's efficacy and lead to off-target toxicity. researchgate.net
To address this instability, several modifications to the maleimide chemistry have been developed:
Thiosuccinimide Ring Hydrolysis: The thiosuccinimide ring can be hydrolyzed to a maleamic acid derivative, which is resistant to the retro-Michael reaction. researchgate.netnih.gov Strategies have been developed to accelerate this stabilizing hydrolysis. One approach involves incorporating a basic amino group adjacent to the maleimide, such as using diaminopropionic acid (DPR), which provides intramolecular catalysis for the hydrolysis reaction. researchgate.netscite.ai This "self-stabilizing" maleimide significantly reduces drug shedding over time compared to conventional maleimide linkers. researchgate.net
Disubstituted Maleimides: Another strategy to enhance stability is the use of disubstituted maleimides, such as dibromomaleimides (DBM) or dithiomaleimides (DTM). acs.orgnih.gov These "next-generation maleimides" are used in disulfide rebridging technologies. After the reduction of an interchain disulfide bond on the antibody, the two resulting thiol groups can react with the DBM, forming a stable, rebridged linkage that is not susceptible to the retro-Michael reaction. nih.gov Hybrid thio-bromomaleimide (TBM) structures have also been shown to provide high conjugation efficiency and stability. nih.gov
Transcyclization: A novel strategy involves an in situ transcyclization reaction that stabilizes the maleimide-thiol adduct. This process rearranges the initial thiosuccinimide into a more stable six-membered ring, effectively preventing the retro-Michael reaction. nih.govresearchgate.net
These modifications aim to create a more robust and permanent connection between the linker and the antibody, ensuring the payload remains attached until it reaches the target cell.
| Modification Strategy | Mechanism | Key Advantage | Reference |
|---|---|---|---|
| Self-Hydrolyzing Maleimide (e.g., mDPR) | Intramolecular catalysis accelerates hydrolysis of the thiosuccinimide ring to a stable maleamic acid form. | Prevents retro-Michael elimination, improving in vivo stability and reducing payload shedding. | researchgate.net, scite.ai |
| Disubstituted Maleimides (e.g., DBM, TBM) | Used in disulfide rebridging; forms a stable, covalent bridge between two thiols, preventing reversal. | Creates a homogeneous ADC with a defined drug-to-antibody ratio (DAR) and high stability. | acs.org, nih.gov |
| Transcyclization | An in situ reaction rearranges the thiosuccinimide into a thermodynamically more stable ring structure. | Forms a stabilized adduct that is resistant to thiol exchange reactions. | nih.gov, researchgate.net |
Rational Design of PEG Length and Architecture to Modulate Hydrophilicity and Molecular Spacing
Polyethylene (B3416737) glycol (PEG) is incorporated into ADC linkers primarily to enhance their hydrophilicity. researchgate.netnih.gov Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, reduced solubility, and faster clearance from circulation. researchgate.netnih.gov The inclusion of a PEG spacer, such as the PEG(4) unit in the parent compound, mitigates these issues. researchgate.net
The rational design of the PEG component involves tuning its length and architecture:
PEG Architecture: The spatial arrangement of the PEG chains also has a significant impact on the ADC's properties. researchgate.netnih.gov While linear PEG chains are common, branched or "pendant" architectures have been explored. In a pendant design, multiple shorter PEG chains can be attached to a central branching point. researchgate.netresearchgate.net Studies comparing linear and pendant PEG architectures have shown that ADCs with pendant PEG linkers can exhibit reduced aggregation and slower clearance rates compared to those with a conventional linear PEG oligomer. researchgate.netnih.gov This suggests that the configuration of the PEG unit must be carefully tuned to achieve optimal stability and pharmacokinetics. researchgate.net
| PEG Architecture | Description | Observed Impact on ADC Properties | Reference |
|---|---|---|---|
| Linear | A single, unbranched chain of PEG units (e.g., PEG(4), PEG(24)). | Effectively increases hydrophilicity but may be less efficient at preventing aggregation at high drug loadings compared to pendant designs. | researchgate.net, nih.gov |
| Pendant (Branched) | Multiple PEG chains attached to a central branching core within the linker. | Demonstrated superior performance in reducing aggregation and slowing plasma clearance, leading to improved pharmacokinetics. | researchgate.net, researchgate.net, nih.gov |
Engineering the Val-Cit Dipeptide for Enhanced Protease Specificity and Plasma Stability
The valine-citrulline (Val-Cit) dipeptide is a cornerstone of many cleavable ADC linkers. iris-biotech.de It is designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. iris-biotech.deiris-biotech.de The linker remains stable in the systemic circulation, but upon internalization of the ADC into a target cancer cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between citrulline and the PAB spacer, initiating the drug release mechanism. iris-biotech.denih.gov While generally stable in human plasma, a significant challenge arose from the observation that Val-Cit linkers are unstable in mouse plasma due to cleavage by the carboxylesterase Ces1c. nih.govspringernature.com This instability complicates preclinical evaluation in murine models.
To overcome the issue of instability in mouse plasma, researchers investigated modifications at the P3 position—the amino acid N-terminal to the valine residue. nih.gov The hypothesis was that the amino acid at this position could influence the linker's susceptibility to cleavage by mouse carboxylesterase without affecting its cleavage by cathepsin B. nih.govspringernature.com
A systematic investigation was conducted by synthesizing and testing various tripeptide probes (X-Val-Cit), where X represents different amino acids. nih.gov Key findings include:
Acidic Residues: Probes with an acidic amino acid at the P3 position, such as glutamic acid (Glu, E) or aspartic acid (Asp, D), showed dramatically increased stability in mouse plasma. nih.govresearchgate.net The negatively charged side chain is believed to repel the Ces1c enzyme, inhibiting cleavage. nih.gov The EVCit probe demonstrated exceptional stability, with a half-life of 150 hours in mouse plasma, compared to just 1.7 hours for the standard VCit probe. nih.gov
Basic Residues: Conversely, a basic residue like lysine (B10760008) (K) at the P3 position resulted in the shortest half-life, indicating even greater susceptibility to cleavage. nih.gov
Cathepsin B Cleavage: Importantly, the modification to the P3 position did not negatively impact the desired enzymatic cleavage. The EVCit-based ADC was efficiently cleaved by cathepsin B, with a half-life of 2.8 hours, even faster than the 4.6 hours observed for the VCit-based ADC. nih.gov
This research demonstrated that adding a glutamic acid to the linker (EVCit) provides a robust solution for preclinical mouse studies, ensuring the ADC remains stable in circulation while being responsive to intracellular enzymatic release. nih.govspringernature.com
| Probe (X-Val-Cit-PABC) | P3 Residue (X) | Half-life in Mouse Plasma (hours) | Reference |
|---|---|---|---|
| VCit (1a) | None | 1.7 | nih.gov |
| SVCit (1b) | Serine (S) | 3.2 | nih.gov |
| EVCit (1c) | Glutamic Acid (E) | 150 | nih.gov |
| DVCit (1d) | Aspartic Acid (D) | 32.8 | nih.gov |
| KVCit (1e) | Lysine (K) | 0.9 | nih.gov |
While the Val-Cit linker is effective, it can be cleaved by a variety of lysosomal proteases, not just cathepsin B. To improve protease specificity, which could potentially enhance the therapeutic window, researchers have developed peptidomimetic linkers that move beyond natural amino acid sequences. nih.gov
One notable example is the development of a nonpeptidic linker containing a cyclobutane-1,1-dicarboxamide (B1604724) structure. nih.gov Structure-guided design and screening revealed that this motif is hydrolyzed predominantly by cathepsin B, whereas the Val-Cit linker is not as selective. nih.gov ADCs built with this peptidomimetic linker were shown to be as stable and efficacious in vivo as their Val-Cit counterparts. nih.gov The ability to engineer protease specificity through such non-peptidic scaffolds opens new avenues for creating more selective and potentially safer ADCs. nih.govnih.govnih.gov
Rational Design of Self-Immolative Spacers: Tuning Release Kinetics and Versatility for Diverse Payloads
The p-aminobenzyl carbamate (B1207046) (PABC) moiety is a self-immolative spacer. nih.govsigutlabs.com Its function is to ensure the "traceless" release of the payload in its native, unmodified form. iris-biotech.de The process is triggered by the enzymatic cleavage of the Val-Cit dipeptide. This cleavage unmasks the aniline (B41778) nitrogen of the PABC unit, which then initiates a spontaneous, rapid cascade of electronic rearrangements known as 1,6-elimination. iris-biotech.denih.gov This process results in the release of the payload, carbon dioxide, and the remnant of the linker, ensuring the cytotoxic drug is fully active. iris-biotech.de
Optimization of the Leaving Group for Controlled Activation and Conjugation Efficiency
The p-nitrophenyl (PNP) group in the Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP name represents the terminal part of the linker-payload precursor before the payload is attached. The full chemical name of this linker component is p-nitrophenyl carbonate. The PNP group functions as an excellent leaving group. nih.gov
Future Perspectives and Emerging Research Directions in Mal Beta Ala Peg 4 Val Cit Pab Pnp Research
Advanced Mechanistic Insights via Computational Chemistry (e.g., DFT studies of PAB elimination pathways)
A deeper understanding of the cleavage and drug release mechanism at a molecular level is crucial for the rational design of more efficient linkers. While extensive experimental data exists for the Val-Cit-PAB system, computational chemistry methods, such as Density Functional Theory (DFT), are poised to provide unprecedented insights into the kinetics and thermodynamics of the cleavage process.
The critical step in drug release from a Val-Cit-PAB linker is the 1,6-elimination of the p-aminobenzyl (PAB) spacer following enzymatic cleavage of the Val-Cit dipeptide. tcichemicals.comnih.gov This self-immolative process ensures that the active drug is released in its unmodified form. nih.gov
DFT studies can be employed to model the transition states and reaction energy profiles of this 1,6-elimination reaction. Such studies can elucidate the electronic effects of substituents on the PAB aromatic ring, providing a theoretical framework for modifying the linker to fine-tune the rate of drug release. For instance, computational models could predict how electron-donating or electron-withdrawing groups on the PAB moiety would impact the spontaneity and speed of the elimination, and consequently, the payload release kinetics.
Furthermore, molecular dynamics simulations can be used to study the interaction of the Val-Cit dipeptide with its target protease, cathepsin B. nih.gov These simulations can reveal the key amino acid residues in the enzyme's active site that are responsible for recognizing and cleaving the linker. This knowledge can guide the design of novel peptide sequences with enhanced selectivity and cleavage efficiency. While specific DFT studies on Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP are not yet widely published, the foundational understanding of the PAB elimination mechanism provides a strong basis for such future computational work. nih.gov
| Computational Method | Application in Linker Research | Potential Insights |
| Density Functional Theory (DFT) | Modeling the 1,6-elimination of the PAB spacer. | - Elucidation of transition states and reaction energy profiles.- Prediction of how substituents on the PAB ring affect release kinetics. |
| Molecular Dynamics (MD) Simulations | Simulating the interaction between the Val-Cit peptide and cathepsin B. | - Identification of key enzyme-linker interactions.- Guidance for designing peptide sequences with improved cleavage properties. |
Development of Next-Generation Linker Technologies Building on Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP Principles for Enhanced Precision and Control
The success of the Val-Cit-PAB system has inspired the development of next-generation linker technologies that aim to further improve the therapeutic index of bioconjugates. nih.gov These efforts are focused on enhancing stability in circulation, achieving more specific payload release, and overcoming mechanisms of resistance.
A key area of innovation is the development of linkers with enhanced plasma stability . While the Val-Cit linker is relatively stable in human plasma, it can be susceptible to premature cleavage by certain enzymes, leading to off-target toxicity. nih.govmdpi.com Researchers are exploring alternative peptide sequences, such as Val-Ala, which has shown improved stability while still being cleavable by lysosomal proteases. nih.goviris-biotech.de Additionally, modifications to the PAB spacer and the inclusion of hydrophilic groups can shield the cleavable site from enzymatic degradation in the bloodstream. americanpharmaceuticalreview.com
The design of novel cleavage triggers is another active area of research. americanpharmaceuticalreview.comwuxiapptec.com This includes linkers that are sensitive to other features of the tumor microenvironment, such as hypoxia, reactive oxygen species, or specific enzymes beyond cathepsins, like sulfatases. americanpharmaceuticalreview.comnih.gov Pyrophosphate-based linkers are also being investigated as a novel cleavable motif. nih.gov Light-activated linkers, which allow for spatiotemporal control of drug release, represent another exciting avenue. nih.gov
Tandem-cleavage linkers are an innovative approach to improve in vivo stability and tolerability. acs.org These linkers require two sequential enzymatic cleavage events to release the payload, reducing the likelihood of premature drug release during circulation. acs.org
The concept of "exolinkers" represents a structural re-engineering of the traditional linker design. chemexpress.com In this architecture, the cleavable peptide is positioned at an external (exo) position, bringing the payload closer to the antibody. chemexpress.com This arrangement can enhance hydrophilicity, allow for higher DARs without aggregation, and improve the safety profile by shielding the payload. chemexpress.com
These next-generation technologies, built upon the foundational principles of linkers like Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP, are paving the way for bioconjugates with greater precision and control, ultimately aiming for more effective and safer targeted therapies.
| Next-Generation Technology | Principle | Advantage |
| Enhanced Stability Linkers | Modification of peptide sequence (e.g., Val-Ala) or shielding of the cleavage site. nih.goviris-biotech.de | Reduced premature payload release and off-target toxicity. nih.gov |
| Novel Cleavage Triggers | Sensitivity to hypoxia, ROS, or enzymes like sulfatases; light-activation. americanpharmaceuticalreview.comnih.govnih.gov | Increased tumor specificity and external control over drug release. wuxiapptec.comnih.gov |
| Tandem-Cleavage Linkers | Requirement of two sequential enzymatic cleavages for drug release. acs.org | Improved in vivo stability and tolerability. acs.org |
| Exolinkers | Repositioning of the cleavable peptide to an external position. chemexpress.com | Enhanced hydrophilicity, higher DAR potential, and improved safety. chemexpress.com |
Q & A
Q. What is the functional role of the Val-Cit-PAB linker in Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP?
The Val-Cit-PAB linker is a protease-cleavable component critical for controlled drug release in antibody-drug conjugates (ADCs). The Val-Cit dipeptide is selectively cleaved by cathepsin B, a lysosomal protease, enabling payload release in target cells. The para-aminobenzyl (PAB) group enhances self-immolative stability, ensuring payload release only after enzymatic cleavage. Researchers should validate linker functionality using protease activity assays (e.g., fluorogenic substrates) and monitor payload release via HPLC or LC-MS under physiological pH (5.0–6.5) .
Q. How should Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP be characterized prior to conjugation experiments?
Key characterization steps include:
- Purity analysis : Use reverse-phase HPLC (≥95% purity threshold) with UV detection at 260–280 nm.
- Structural confirmation : Employ high-resolution mass spectrometry (HRMS) or MALDI-TOF to verify molecular weight (C32H37N7O11; MW: 695.68 g/mol).
- Functional validation : Confirm maleimide reactivity via thiol-binding assays (e.g., Ellman’s test). Document all data in alignment with journal guidelines for reproducibility .
Q. What are the recommended storage conditions for Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP?
Store lyophilized powder at –20°C in airtight, light-protected containers under inert gas (e.g., argon). Reconstitute in anhydrous DMSO or DMA to prevent hydrolysis. Avoid freeze-thaw cycles and verify stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency between Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP and cysteine-containing antibodies?
- Reaction conditions : Use pH 6.5–7.4 (PBS or Tris buffer), 2–4°C, and a 2:1 molar excess of linker to antibody to minimize aggregation.
- Kinetic monitoring : Employ size-exclusion chromatography (SEC) or SDS-PAGE to track conjugation progress.
- Troubleshooting : If efficiency is <80%, pre-reduce antibody disulfides with TCEP (1–5 mM) and remove excess reductant before conjugation. Purity conjugates via tangential flow filtration (TFF) .
Q. What methodologies resolve discrepancies in Val-Cit linker stability reported across studies?
Discrepancies often arise from variability in assay conditions (e.g., buffer composition, protease concentrations). To address this:
- Standardize protocols : Use consistent pH (5.5), temperature (37°C), and cathepsin B activity (0.1–1 U/mL).
- Orthogonal validation : Compare stability via LC-MS (to detect hydrolyzed products) and cell-based assays (e.g., cytotoxicity in target vs. non-target cells).
- Subgroup analysis : Statistically evaluate stability across batches using ANOVA with post-hoc tests, as outlined in assay validation frameworks .
Q. How does the PEG(4) spacer influence the biological performance of conjugates?
The PEG(4) spacer enhances solubility, reduces aggregation, and extends plasma half-life by shielding the conjugate from renal clearance. To assess its impact:
- Pharmacokinetic studies : Compare AUC and Cmax of PEGylated vs. non-PEGylated conjugates in murine models.
- Tissue penetration analysis : Use fluorescence-labeled conjugates and intravital microscopy to evaluate tumor penetration efficiency.
- Control experiments : Synthesize a PEG-free analog to isolate PEG(4)’s contribution .
Data Analysis and Publication Guidelines
Q. What are the best practices for documenting synthesis and conjugation protocols in publications?
- Detailed methods : Include molar ratios, reaction times, purification steps (e.g., SEC columns), and analytical thresholds (e.g., ≥95% purity).
- Reproducibility : Provide raw data (e.g., chromatograms, mass spectra) in supplementary materials.
- Ethical reporting : Disclose batch-to-batch variability and any deviations from protocols, per APA and journal-specific guidelines .
Q. How should researchers address conflicting data on payload release kinetics in acidic vs. neutral environments?
- Controlled replication : Repeat experiments using standardized buffers (e.g., acetate pH 5.0 vs. PBS pH 7.4) and identical instrumentation.
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., faster release at pH 5.0) and quantify heterogeneity via I<sup>2</sup> statistics.
- Mechanistic studies : Use molecular dynamics simulations to model linker behavior under varying pH conditions .
Tables for Reference
Table 1 : Key Analytical Methods for Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | RP-HPLC | ≥95% peak area |
| Molecular Weight | HRMS | ±0.5 Da of theoretical |
| Reactivity | Ellman’s assay | >90% thiol binding |
Table 2 : Troubleshooting Conjugation Issues
| Issue | Cause | Solution |
|---|---|---|
| Low efficiency | Antibody aggregation | Reduce TCEP concentration |
| Hydrolysis | Moisture exposure | Use anhydrous solvents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
